

# Synthesis of Sodium Iron(III) EDTA Trihydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium Iron(III) Ethylenediaminetetraacetate (EDTA) Trihydrate (Na[Fe(EDTA)]·3H<sub>2</sub>O), a stable and bioavailable source of iron. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for laboratory-scale preparation.

### Introduction

Sodium Iron(III) EDTA trihydrate is a coordination complex where the ferric ion (Fe³+) is chelated by the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA).[1][2] This chelation results in a highly stable, water-soluble compound, protecting the iron from precipitation in the gastrointestinal tract and enhancing its bioavailability.[3][4] Consequently, it is a compound of significant interest for the fortification of foodstuffs to combat iron deficiency and for other applications in drug development and scientific research.[5]

This guide outlines the primary methods for the synthesis of sodium iron(III) EDTA trihydrate, providing detailed protocols and quantitative data to aid in its preparation and characterization.

## **Synthetic Methodologies**

Several synthetic routes for the preparation of sodium iron(III) EDTA trihydrate have been established. The choice of method may depend on the starting materials available, desired



purity, and scale of production. The most common approaches are:

- Synthesis from Disodium EDTA (Na<sub>2</sub>H<sub>2</sub>EDTA·2H<sub>2</sub>O): This is a straightforward method involving the direct reaction of disodium EDTA with a ferric salt, typically ferric chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O).[3]
- Synthesis from Ethylenediaminetetraacetic Acid (H<sub>4</sub>EDTA): This method requires the
  deprotonation of the free acid form of EDTA with a base, such as sodium hydroxide or
  sodium bicarbonate, prior to or concurrently with the addition of the iron source.[3]
- Two-Step Synthesis via Ferric Hydroxide: This approach involves the initial preparation of ferric hydroxide, which is then reacted with disodium EDTA to form the final complex.[3]

The overall reaction for the formation of the [Fe(EDTA)]<sup>-</sup> complex from ferric ions and the fully deprotonated EDTA<sup>4-</sup> ligand is as follows:

$$[Fe(H_2O)_6]^{3+}$$
 (aq) + EDTA<sup>4-</sup> (aq)  $\rightarrow$  [Fe(EDTA)]<sup>-</sup> (aq) + 6H<sub>2</sub>O (I)[1]

The sodium salt is then precipitated, often as the trihydrate.

## **Quantitative Data**

The following tables summarize the key quantitative parameters associated with the synthesis and characterization of sodium iron(III) EDTA trihydrate.

Table 1: Reactant Quantities for Various Synthetic Protocols



Starting Material	Reactan t 1	Amount (g)	Reactan t 2	Amount (g)	Reactan t 3	Amount (g)	Source
Na <sub>2</sub> H <sub>2</sub> ED TA-2H <sub>2</sub> O	Na <sub>2</sub> H <sub>2</sub> ED TA·2H <sub>2</sub> O	3.72	FeCl <sub>3</sub> ·6H <sub>2</sub> O	2.70	NaHCO₃	-	[3]
H₄EDTA	H₄EDTA	2.92	FeCl <sub>3</sub> ·6H <sub>2</sub> O	2.70	NaHCO₃	1.92	[3]
Two-Step Method	NaOH	4.8	FeCl₃	10.8	Na₂EDTA	16.4	[3]
Na <sub>2</sub> H <sub>2</sub> ED TA·2H <sub>2</sub> O	Na <sub>2</sub> H <sub>2</sub> ED TA·2H <sub>2</sub> O	3.8	NaOH	0.4	FeCl <sub>3</sub> ·6H <sub>2</sub> O	2.5	[2]

**Table 2: Product Specifications** 

Parameter	Specification	Source
Appearance	Light yellow to yellow-brown powder	[4][6]
Iron (Fe) Content	12.5% - 13.5% (as trihydrate)	[7]
EDTA Content	65.5% - 70.5% (as trihydrate)	[7]
Purity	≥98%	[6][8]
Solubility in Water	Soluble	[7]
pH (1% solution)	3.5 - 5.5	[4]

# **Experimental Protocols**

The following are detailed experimental protocols for the synthesis of sodium iron(III) EDTA trihydrate.

# Protocol 1: Synthesis from Disodium Ethylenediaminetetraacetate (Na<sub>2</sub>H<sub>2</sub>EDTA-2H<sub>2</sub>O)



This protocol is adapted from a method described by Alfa Chemistry.[3]

#### Materials:

- Disodium ethylenediaminetetraacetate dihydrate (Na<sub>2</sub>H<sub>2</sub>EDTA·2H<sub>2</sub>O): 3.72 g
- Ferric chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O): 2.70 g
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Distilled water: 20 mL
- Ethanol

#### Procedure:

- Dissolve 3.72 g of Na<sub>2</sub>H<sub>2</sub>EDTA·2H<sub>2</sub>O and 2.70 g of FeCl<sub>3</sub>·6H<sub>2</sub>O in 20 mL of distilled water.
- Adjust the pH of the solution to 5 using sodium bicarbonate.
- Maintain the reaction for 30 minutes with stirring.
- Allow the mixture to stand, then collect the precipitate by vacuum filtration.
- · Wash the precipitate with ethanol.
- Dry the resulting powder to yield Na[Fe(EDTA)]·3H<sub>2</sub>O.

# Protocol 2: Synthesis from Ethylenediaminetetraacetic Acid (H<sub>4</sub>EDTA)

This protocol is also based on a method from Alfa Chemistry.[3]

#### Materials:

- Ethylenediaminetetraacetic acid (H<sub>4</sub>EDTA): 2.92 g
- Ferric chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O): 2.70 g



Sodium bicarbonate (NaHCO₃): 1.92 g

Distilled water: 20 mL

Ethanol

Silver nitrate solution (for testing for chloride ions)

#### Procedure:

- Dissolve 2.92 g of H₄EDTA and 2.70 g of FeCl₃·6H₂O in 20 mL of distilled water. Heat the solution to obtain a clear yellow solution.
- Gradually add 1.92 g of NaHCO<sub>3</sub>. The solution will transition from yellow to orange.
- Stir the solution until it becomes turbid, indicating the onset of crystallization.
- Remove the heat and allow the solution to cool.
- Filter the precipitate and wash it with ethanol.
- Rinse the precipitate with distilled water until the washings are free of chloride ions, as verified by a negative test with silver nitrate solution.
- Dry the precipitate at 50°C for 24 hours to obtain a crystalline powder.

## **Protocol 3: Two-Step Synthesis via Ferric Hydroxide**

This protocol provides an alternative route, also detailed by Alfa Chemistry.[3]

#### Step 1: Preparation of Ferric Hydroxide

- Dissolve 4.8 g of sodium hydroxide (NaOH) in 100 mL of deionized water.
- Dissolve 10.8 g of ferric chloride (FeCl<sub>3</sub>) in deionized water and add it to the NaOH solution with vigorous stirring.
- After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.



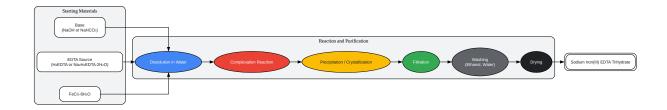
#### Step 2: Synthesis of Sodium Iron(III) EDTA Trihydrate

- Dissolve 16.4 g of disodium EDTA (Na<sub>2</sub>EDTA) in 200 mL of deionized water heated to 60-70°C.
- Add the Na<sub>2</sub>EDTA solution to a round-bottom flask containing the prepared ferric hydroxide.
- Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.
- Filter the solution while hot.
- Concentrate the filtrate under reduced pressure until it becomes viscous.
- Cool the concentrated solution and add 95% ethanol to precipitate the product.
- · Collect the precipitate by filtration.

## **Visualization of Synthetic Workflow**

The following diagram illustrates the general workflow for the synthesis of sodium iron(III) EDTA trihydrate.





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Caption: General workflow for the synthesis of Sodium Iron(III) EDTA Trihydrate.

### Characterization

To confirm the identity and purity of the synthesized sodium iron(III) EDTA trihydrate, several analytical techniques can be employed.

- Iron Content Determination: The iron content can be determined by titration. A common method involves dissolving the sample in acid, reducing Fe<sup>3+</sup> to Fe<sup>2+</sup>, and then titrating with a standard oxidizing agent such as potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>).[3]
- EDTA Content Determination: The EDTA content can be determined by complexometric titration. This typically involves displacing the iron from the complex and then titrating the free EDTA with a standard solution of a metal ion, such as lead(II) or zinc(II), using a suitable indicator.[3]



- Determination of Crystalline Water Content: The water of hydration can be determined by thermogravimetric analysis (TGA) or by drying a known weight of the sample in an oven at a specific temperature and measuring the weight loss.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the carboxylate and other functional groups in the complex.

### Conclusion

The synthesis of sodium iron(III) EDTA trihydrate can be achieved through several reliable methods, each with its own advantages. The choice of the synthetic route will depend on the specific requirements of the researcher or drug development professional. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale preparation and characterization of this important iron chelate. Careful control of reaction conditions, particularly pH, is crucial for obtaining a high-purity product.

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